2-Bromo-4-fluoro-1-iodobenzene
Overview
Description
Synthesis Analysis
The synthesis of related halogenated benzene compounds has been explored through various methods. For instance, 1-bromo-4-[18F]fluorobenzene was synthesized using nucleophilic aromatic substitution reactions with [18F]fluoride, achieving a radiochemical yield of 65% within 10 minutes . Another study reported the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination, discussing the influence of reaction conditions on the outcome . Additionally, a one-step preparation of 4-[18F]fluorobromo- and [18F]fluoroiodobenzene was achieved by nucleophilic exchange on corresponding phenyl-trimethylammonium salts .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene were investigated using FT-IR and FT-Raman spectroscopy, supported by DFT calculations. The influence of bromine and fluorine atoms on the geometry and normal modes of vibrations of the benzene ring was discussed, providing insights into the electronic properties and thermodynamic behavior of such compounds .
Chemical Reactions Analysis
Various chemical reactions involving halogenated benzene derivatives have been studied. For example, CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters led to the formation of 2,3-disubstituted benzofurans . Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with different nucleophiles were also explored, yielding heterocyclic compounds . Additionally, the photodissociation of 1-bromo-4-fluorobenzene at 266 nm was studied using photofragment translational spectroscopy, revealing the energy distribution and anisotropy parameters of the photofragments .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives have been characterized through various spectroscopic and computational methods. The study of 1-bromo-3-fluorobenzene provided detailed information on its vibrational frequencies, electronic properties, and thermodynamic properties at different temperatures. The calculated HOMO and LUMO energies indicated charge transfer within the molecule . These findings are relevant for understanding the behavior of 2-Bromo-4-fluoro-1-iodobenzene, as the presence of halogen atoms can significantly affect the physical and chemical properties of the benzene ring.
Scientific Research Applications
1. Vibrational Spectroscopy Studies
Research involving halobenzene cations, including those related to 2-Bromo-4-fluoro-1-iodobenzene, has been significant in vibrational spectroscopy. Kwon et al. (2002) explored the vibrational spectra of halobenzene cations in ground and excited electronic states, highlighting the potential of these compounds in advanced spectroscopic studies (Kwon, Kim, & Kim, 2002).
2. Fluoroalkylation in Organic Chemistry
2-Bromo-4-fluoro-1-iodobenzene derivatives have been explored in the context of fluoroalkylation reactions, which are crucial in organic chemistry. Zhu et al. (2015) investigated the copper(0)-mediated tetrafluoroethylenation of iodobenzene, an area of research that is beneficial for developing new fluoroalkylation methods (Zhu, Ni, Gao, & Hu, 2015).
3. Synthesis of Radiochemicals
The compound has been used in the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a critical component in 18F-arylation reactions. Ermert et al. (2004) focused on the preparation of this compound via nucleophilic aromatic substitution, demonstrating its relevance in radiopharmaceutical applications (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).
4. Investigations in Radiation Chemistry
Studies have been conducted on the radiolysis of solutions containing halogenated benzene derivatives like 2-Bromo-4-fluoro-1-iodobenzene. Naik and Mohan (2005) analyzed the formation of halide ions under irradiation, contributing to our understanding of radiation chemistry processes (Naik & Mohan, 2005).
5. Use in Lithium-Ion Batteries
In the field of energy storage, 2-Bromo-4-fluoro-1-iodobenzene derivatives have been used as electrolyte additives in lithium-ion batteries. Qian-y (2014) demonstrated how such additives can enhance the thermal stability and safety of these batteries (Qian-y, 2014).
6. Photochemical Studies
The compound has also been instrumental in photochemical research. Durie, Iredale, & Kingsbury (1949) examined the photolytic behavior of iodobenzene, shedding light on the photochemical properties of related compounds (Durie, Iredale, & Kingsbury, 1949).
Safety And Hazards
2-Bromo-4-fluoro-1-iodobenzene is classified as a skin irritant and can cause serious eye irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling the compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .
properties
IUPAC Name |
2-bromo-4-fluoro-1-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGPZAZTXZCUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378414 | |
Record name | 2-Bromo-4-fluoro-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-1-iodobenzene | |
CAS RN |
202865-73-4 | |
Record name | 2-Bromo-4-fluoro-1-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluoro-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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